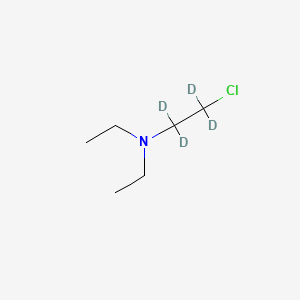

2-Chloro-N,N-diethylethyl-d4-amine

Description

Properties

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDNODNLFSHHCV-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Labeling Strategies

Deuterium incorporation into amine precursors is critical for synthesizing 2-chloro-N,N-diethylethyl-d4-amine. A widely adopted method involves catalytic deuteration using transition metal catalysts. For instance, Akutsu-Suyama et al. demonstrated that Pd/C and Rh/C mixed catalysts in deuterium oxide (D₂O) efficiently introduce deuterium into alkyl chains of amides, which are subsequently reduced to amines . Applied to the target compound, this approach would involve:

-

Deuteration of N,N-Diethylacetamide-d4 :

-

Reduction to N,N-Diethylethyl-d4-amine :

Key Parameters Affecting Deuteration Efficiency

Chlorination of N,N-Diethylethyl-d4-amine

The final step involves substituting a hydrogen atom with chlorine at the ethyl group’s terminal position. A proven method, adapted from DE3900865C1, uses thionyl chloride (SOCl₂) to convert hydroxylamines to chlorinated derivatives :

-

Reaction Protocol :

-

Mechanistic Considerations :

Purification and Analytical Validation

Post-synthesis purification ensures high isotopic and chemical purity:

-

Chromatographic Techniques :

-

Spectroscopic Analysis :

Challenges and Optimization Opportunities

-

Deuteration Efficiency :

-

Chlorination Selectivity :

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethylethyl-d4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other oxidizing agents are used. The reactions are performed under controlled temperature and pH conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in anhydrous solvents to prevent hydrolysis.

Major Products Formed

Substitution Reactions: New amines, thiols, or other substituted derivatives.

Oxidation Reactions: N-oxides or other oxidized products.

Reduction Reactions: Amines or other reduced compounds.

Scientific Research Applications

2-Chloro-N,N-diethylethyl-d4-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex molecules and as a reference standard in analytical chemistry.

Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.

Medicine: Utilized in the development of pharmaceuticals and in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylethyl-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in various reactions and processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participates in various substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Deuterated Analogs

2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride

- Molecular Formula : C6H10ClD4N·ClH

- CAS : 16872-11-0

- Key Differences: Shares the same diethylaminoethyl backbone but lacks explicit deuterium labeling on the methyl groups. Used in organic synthesis and as a precursor for nitrogen mustards .

2-(N,N-Dimethylamino)ethyl-d4-chloride hydrochloride

- Molecular Formula : C4H6ClD4N·ClH

- CAS : 1252995-12-2

- Key Differences : Substitutes diethyl groups with dimethyl groups, reducing steric hindrance. This alters reactivity in alkylation reactions and solubility in polar solvents .

| Property | 2-Chloro-N,N-diethylethyl-d4-amine | Diethyl-d4 Analog | Dimethyl-d4 Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 176.12 | ~176.12 | 143.06 |

| Deuterium Positions | Ethyl chain (1,1,2,2) | Ethyl chain | Ethyl chain |

| Alkyl Groups | Diethyl | Diethyl | Dimethyl |

| Primary Application | Isotopic labeling | Organic synthesis | Catalysis |

Non-Deuterated Analogs

Tris(2-chloroethyl)amine (HN3)

- Molecular Formula : C6H12Cl3N

- CAS : 555-77-1

- Key Differences: A nitrogen mustard compound with three chloroethyl groups. It is highly reactive and used in chemical warfare, unlike the deuterated analog, which is non-toxic in labeled studies .

2-Chloro-N,N-dimethyl-4-pyrimidinamine

- Molecular Formula : C12H12ClN3

- CAS : 771555-68-1

- Key Differences : Contains a pyrimidine ring, increasing aromaticity and altering electronic properties. Used in pharmaceutical intermediates rather than isotopic research .

| Property | This compound | HN3 | Pyrimidinamine Analog |

|---|---|---|---|

| Reactivity | Moderate (deuterium stabilizes bonds) | High (alkylating agent) | Low (aromatic stability) |

| Toxicity | Toxic (handling precautions) | Extremely toxic | Low |

| Structural Backbone | Ethylamine | Chloroethylamine | Pyrimidine |

Isotopic Stability

Deuterium in this compound reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as shown in pharmacokinetic studies . This makes it invaluable in tracer experiments for tracking reaction pathways.

Biological Activity

2-Chloro-N,N-diethylethyl-d4-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 135.62 g/mol. The compound features a chloro group and diethylamino functional groups which contribute to its reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interactions with cellular components:

- Enzyme Interaction : The compound acts as an alkylating agent, modifying enzymes and proteins which can lead to altered cellular functions.

- Cell Membrane Penetration : The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, facilitating its biological effects.

- DNA Intercalation : Similar to other compounds with acridine structures, it may intercalate into DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

Research has suggested that the compound may exhibit anticancer activity. In vitro studies demonstrated its potential to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of similar compounds showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 50 µM .

Cellular Effects

The compound influences cellular signaling pathways, gene expression, and metabolism. It has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through binding interactions that can inhibit or activate various enzymes. Its ability to form stable complexes enhances its biochemical activity.

Transport and Distribution

The distribution of this compound within biological systems is crucial for its efficacy. It interacts with transport proteins, affecting its localization within cells and tissues.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of diethylamine with chloroacetyl chloride under controlled conditions. The industrial production leverages these synthetic routes for large-scale applications in pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-N,N-diethylethyl-d4-amine to ensure high isotopic purity?

- Methodological Answer : Synthesis typically involves substituting hydrogen with deuterium in the ethyl groups using deuterated reagents (e.g., CD3CD2OH) under anhydrous conditions. Schlenk-line techniques prevent moisture interference. Post-synthesis, isotopic purity (≥99 atom% D) is confirmed via H NMR and high-resolution mass spectrometry (HRMS). Recrystallization in deuterated solvents (e.g., D2O or CDCl3) minimizes proton exchange .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H NMR : Verifies absence of proton signals in deuterated ethyl groups (CD2CD2).

- H NMR : Confirms deuterium incorporation and quantifies isotopic purity.

- HRMS : Validates molecular formula (C6H10D4ClN·HCl) and isotopic distribution.

- FT-IR : Identifies N-Cl and C-D stretching vibrations (650–750 cm and 2100–2200 cm, respectively) .

Q. How should researchers handle and store this compound to prevent isotopic contamination?

- Methodological Answer : Store in sealed, argon-purged vials at -20°C to minimize H/D exchange. Use deuterated solvents (e.g., DMSO-d6) in experiments. Avoid prolonged exposure to protic solvents or acidic conditions, which may degrade isotopic integrity .

Advanced Research Questions

Q. How does deuteration influence the kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer : Compare reaction rates of deuterated vs. non-deuterated analogs (e.g., SN2 mechanisms). Use HPLC-MS to track deuterium retention in products. KIEs (k/k) > 1 indicate significant deuterium impact on transition states. For example, slower hydrolysis rates in deuterated compounds reveal steric or electronic effects .

Q. What role does this deuterated amine play in studying metabolic pathways using isotopic tracing?

- Methodological Answer : Incorporate the compound into probe molecules for tracking metabolic intermediates via LC-MS/MS. Deuterium labeling allows differentiation between endogenous and exogenous metabolites in pharmacokinetic studies. For instance, monitor deuterium retention in hepatic cytochrome P450 assays to elucidate detoxification pathways .

Q. How can researchers investigate the compound’s stability under biological conditions for in vivo applications?

- Methodological Answer :

- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C.

- Degradation Analysis : Use time-resolved H NMR or MALDI-TOF to detect H/D exchange or decomposition products.

- Comparative Studies : Contrast stability with non-deuterated analogs to quantify deuterium’s protective effect against enzymatic cleavage .

Q. What strategies are effective for using this compound in host-guest chemistry or ligand-binding studies?

- Methodological Answer : Functionalize the amine group with fluorescent tags (e.g., dansyl chloride) to monitor binding interactions via fluorescence quenching or Förster resonance energy transfer (FRET). Pair with macrocyclic hosts (e.g., cucurbiturils) and analyze binding constants (K) using isothermal titration calorimetry (ITC). Deuterated regions enhance NMR spectral resolution for tracking conformational changes .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported reactivity of deuterated vs. non-deuterated amines in nucleophilic substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.